10-Hydroxy warfarin beta-D-glucuronide is a significant metabolite of warfarin, a widely used anticoagulant. This compound is formed through the glucuronidation process, which is a critical phase II metabolic pathway that enhances the solubility and excretion of drugs. The formation of 10-hydroxy warfarin beta-D-glucuronide occurs primarily in the liver, where various UDP-glucuronosyltransferases (UGTs) catalyze the reaction. Understanding this compound is essential for evaluating warfarin metabolism, efficacy, and safety.
10-Hydroxy warfarin beta-D-glucuronide is derived from warfarin, which itself is synthesized from coumarin derivatives. Warfarin is metabolized in the liver by cytochrome P450 enzymes to produce several hydroxy derivatives, including 10-hydroxywarfarin, which is subsequently conjugated with glucuronic acid to form 10-hydroxy warfarin beta-D-glucuronide. The primary UGTs involved in this process include UGT1A1 and UGT2B7, among others, which exhibit varying affinities for different warfarin metabolites .
10-Hydroxy warfarin beta-D-glucuronide falls under the category of glucuronides, specifically as a phase II metabolite of warfarin. It can be classified based on its structural characteristics as a glycoside due to the presence of glucuronic acid linked to the hydroxywarfarin moiety.
The synthesis of 10-hydroxy warfarin beta-D-glucuronide typically involves enzymatic reactions using human liver microsomes or recombinant UGTs. The process can be outlined as follows:
The enzymatic reaction typically requires specific conditions such as:
The molecular structure of 10-hydroxy warfarin beta-D-glucuronide consists of a warfarin backbone with a hydroxyl group at the 10-position and a glucuronic acid moiety attached via an ether bond. This structure enhances its solubility in aqueous environments, facilitating renal excretion.
The molecular formula for 10-hydroxy warfarin beta-D-glucuronide can be represented as CHO, with a molecular weight of approximately 393.38 g/mol. The compound exhibits specific spectral characteristics that can be utilized for identification and quantification during analytical processes .
The primary reaction involving 10-hydroxy warfarin beta-D-glucuronide is its formation from 10-hydroxywarfarin through glucuronidation. This reaction can be summarized as follows:
This glucuronidation process is characterized by:
The mechanism by which 10-hydroxy warfarin beta-D-glucuronide exerts its effects primarily relates to its role in enhancing the elimination of warfarin metabolites from the body. By conjugating with glucuronic acid, this metabolite increases the solubility of warfarin in urine, facilitating renal excretion.
Studies have shown that glucuronidation significantly impacts the pharmacokinetics of warfarin, influencing its anticoagulant activity and potential toxicity. The presence of various UGT isoforms contributes to variability in patient responses to warfarin therapy .
Relevant analyses indicate that variations in these properties can influence drug formulations and therapeutic applications.
10-Hydroxy warfarin beta-D-glucuronide serves several important roles in scientific research:
Warfarin metabolites contribute directly to anticoagulant effects by inhibiting vitamin K epoxide reductase (VKOR) and modulating CYP activity. 10-Hydroxywarfarin—a major metabolite of R-warfarin produced by CYP3A4—retains anticoagulant activity by binding VKOR, though with lower potency than the parent drug [2] [4]. Critically, it acts as a potent competitive inhibitor of CYP2C9 (Ki ≈ 0.8 µM), the primary enzyme responsible for S-warfarin clearance. This inhibition creates a feedback loop that sustains plasma levels of the more pharmacologically active S-warfarin enantiomer [3].
Table 1: Key Metabolic Pathways of Warfarin and Associated Pharmacological Impacts
Metabolite | Primary Enzyme | VKOR Inhibition | CYP2C9 Inhibition | Elimination Route |
---|---|---|---|---|
S-7-Hydroxywarfarin | CYP2C9 | Moderate | Weak | Glucuronidation (UGT1A1/1A9) |
R-10-Hydroxywarfarin | CYP3A4 | Moderate | Strong (Ki = 0.8 µM) | Reduction (CBR1/AKR1C3) |
Warfarin alcohols | CBR1/AKR1C3 | Weak | Moderate | Renal |
4′-Hydroxywarfarin | CYP2C19 | Low | Moderate | Glucuronidation |
10-Hydroxywarfarin’s clearance occurs predominantly via cytosolic reductases (CBR1 and AKR1C3) rather than glucuronidation. This reductive pathway generates warfarin alcohols, which exhibit diminished anticoagulant activity but contribute to overall metabolite-mediated effects [2]. The net pharmacodynamic outcome thus reflects a balance between parent drug persistence, metabolite inhibition, and competing elimination routes.
Positional isomerism among hydroxywarfarin metabolites dictates their physicochemical properties, enzymatic susceptibility, and biological activity. Hydroxylation at C10 occurs on the coumarin ring, distinct from the phenyl ring (4′) or benzylic positions (6, 7, 8). This structural difference confers unique characteristics:
Table 2: Influence of Hydroxylation Position on Metabolite Properties
Position | UGT Isoform Affinity | Glucuronidation Rate (%) | Plasma Abundance | CYP Inhibition Potency |
---|---|---|---|---|
4′ | UGT1A6 | 15–30 | Low | Moderate |
6 | UGT1A1 | 70–85 | Moderate | Weak |
7 | UGT1A9/1A10 | >90 | High | Weak |
8 | UGT1A8 | 20–40 | Low | Weak |
10 | Negligible | <5 | High | Strong |
Data adapted from Zielinska et al. (2008) and Miller et al. (2008) [10].
Unlike 6- and 7-hydroxywarfarins—which undergo extensive glucuronidation (>70%)—10-hydroxywarfarin’s isomerism limits its conjugation efficiency. This positions it as the second most abundant circulating metabolite after 7-hydroxywarfarin, amplifying its role in CYP2C9 feedback inhibition [3] [8].
Glucuronidation enhances hydrophilicity for renal/biliary excretion, typically inactivating metabolites. For warfarin, UGT isoforms exhibit regiospecificity:
10-Hydroxywarfarin defies this paradigm due to:
Table 3: Structural Features Governing Glucuronidation Potential
Compound | Molecular Formula | Molecular Weight | Hydroxyl Group pKa | Glucuronidation Susceptibility |
---|---|---|---|---|
10-Hydroxy warfarin | C₁₉H₁₆O₅ | 324.33 | 8.1 | Low |
7-Hydroxy warfarin β-D-glucuronide | C₂₅H₂₂Na₂O₁₁ | 544.42 | 6.7 | High (pre-formed conjugate) |
10-Hydroxy warfarin β-D-glucuronide* | C₂₅H₂₄O₁₁ | 500.45 | 8.0 (estimated) | Not observed in vivo |
*Theoretical structure; CAS 1007224-61-4 [1].
The absence of significant 10-hydroxy warfarin β-D-glucuronide formation underscores metabolic branching as a key determinant of warfarin’s pharmacokinetics. This divergence prolongs 10-hydroxywarfarin’s half-life, enabling its accumulation and CYP2C9 inhibition—a phenomenon contributing to warfarin’s narrow therapeutic index [3] [10].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8